
苯甲醛二乙酸酯
描述
Benzal diacetate, also known as phenylmethanediol diacetate, is an organic compound with the chemical formula C11H12O4. It is a derivative of benzaldehyde and is characterized by the presence of two acetate groups attached to a benzylidene moiety. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
科学研究应用
作用机制
Target of Action
Benzal diacetate is a chemical compound with the formula C11H12O4 . It is used in various chemical reactions, particularly in the synthesis of polyfunctional triarylmethanes and 1,1-diarylalkanes . .
Mode of Action
The mode of action of Benzal diacetate is primarily chemical. It is used in transition-metal-free synthesis involving the reaction of various benzal diacetates with organozinc reagents . A sequential cross-coupling is enabled by changing the solvent from THF to toluene, and a two-step SN1-type mechanism was proposed and evidenced by experimental studies .
Biochemical Pathways
Benzal diacetate is involved in the synthesis of polyfunctional triarylmethanes and 1,1-diarylalkanes . These compounds are important core structures in many pharmaceuticals and biologically active molecules . .
Result of Action
The primary result of Benzal diacetate’s action is the formation of polyfunctional triarylmethanes and 1,1-diarylalkanes . These compounds have various applications, including the synthesis of several biologically relevant molecules, such as an anti-tuberculosis agent, an anti-breast cancer agent, a precursor of a sphingosine-1-phosphate (S1P) receptor modulator, and a FLAP inhibitor .
Action Environment
The action of Benzal diacetate is influenced by various environmental factors, including the choice of solvent and temperature . For example, a sequential cross-coupling is enabled by changing the solvent from THF to toluene . Additionally, the reaction temperature can affect the yield of the reaction .
生化分析
Biochemical Properties
Benzal diacetate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with enzymes such as semicarbazide-sensitive amine oxidase (SSAO), which is involved in the oxidation and deamination of amine compounds. This interaction leads to the production of benzaldehyde, ammonia, and hydrogen peroxide, which are important in various biochemical pathways . The nature of these interactions is crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
Benzal diacetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of SSAO, which is present in vascular smooth muscle cells, cartilage, kidney, liver, and brown fat cells . The compound’s impact on SSAO activity can lead to changes in cell function, including alterations in gene expression and metabolic processes.
Molecular Mechanism
The molecular mechanism of benzal diacetate involves its interaction with SSAO, leading to the oxidation and deamination of amine compounds. This process results in the production of benzaldehyde, which can be measured to determine SSAO activity . The compound’s binding interactions with SSAO and its subsequent effects on enzyme activity are key to understanding its biochemical role.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzal diacetate can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that benzal diacetate remains stable under certain conditions, but its degradation products can also have significant biochemical effects .
Dosage Effects in Animal Models
The effects of benzal diacetate vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Understanding the threshold effects and potential toxicity of benzal diacetate is crucial for its safe and effective use in biochemical research .
Metabolic Pathways
Benzal diacetate is involved in metabolic pathways that include the oxidation and deamination of amine compounds by SSAO. This interaction leads to the production of benzaldehyde, ammonia, and hydrogen peroxide, which are important metabolites in various biochemical processes . The compound’s role in these pathways highlights its significance in metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, benzal diacetate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall biochemical activity .
Subcellular Localization
The subcellular localization of benzal diacetate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it interacts with various biomolecules within different cellular environments .
准备方法
Synthetic Routes and Reaction Conditions: Benzal diacetate can be synthesized through the reaction of benzaldehyde with acetic anhydride in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{C6H5CHO} + 2 \text{(CH3CO)2O} \rightarrow \text{C6H5CH(OCOCH3)2} + 2 \text{CH3COOH} ] In this reaction, benzaldehyde reacts with acetic anhydride to form benzal diacetate and acetic acid as a byproduct .
Industrial Production Methods: In industrial settings, the synthesis of benzal diacetate is often carried out using solid acid catalysts such as MCM-41 functionalized with carboxyl groups. This method offers advantages such as high yield, high selectivity, and environmental friendliness. The reaction is typically conducted at elevated temperatures to ensure complete conversion .
化学反应分析
Types of Reactions: Benzal diacetate undergoes various chemical reactions, including:
Oxidation: Benzal diacetate can be oxidized to form benzoic acid derivatives.
Reduction: It can be reduced to form benzyl alcohol derivatives.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzylidene derivatives.
相似化合物的比较
Benzaldehyde: The parent compound of benzal diacetate, used in the synthesis of benzal diacetate.
Benzylidene diacetate: Another name for benzal diacetate, highlighting its structural similarity.
Phenylmethanediol diacetate: Another synonym for benzal diacetate.
Uniqueness: Benzal diacetate is unique due to its dual acetate groups, which confer distinct reactivity patterns compared to its parent compound, benzaldehyde. This makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical transformations .
属性
IUPAC Name |
[acetyloxy(phenyl)methyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(12)14-11(15-9(2)13)10-6-4-3-5-7-10/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYSDRCNTMEYFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206824 | |
| Record name | Benzylidene diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581-55-5 | |
| Record name | Methanediol, 1-phenyl-, 1,1-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylidene diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 581-55-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7732 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzylidene diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzylidene diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLIDENE DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCF99DS4PJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes benzal diacetate a valuable reagent in organic synthesis?
A1: Benzal diacetate stands out due to its ability to participate in sequential cross-coupling reactions. [, ] This characteristic allows for the efficient synthesis of complex molecules from readily available starting materials. For example, benzal diacetate reacts with organozinc reagents in a two-step process. Initially, in tetrahydrofuran (THF), one of the acetate groups is substituted. Subsequently, switching the solvent to toluene enables the second acetate group to undergo substitution, ultimately forming triarylmethane or 1,1-diarylalkane derivatives. [] This sequential reactivity significantly streamlines the synthesis of these valuable compounds, offering a powerful tool for constructing complex molecular architectures.
Q2: Can you provide a specific example highlighting the utility of benzal diacetate in synthesizing pharmaceutically relevant molecules?
A2: Certainly! One compelling example lies in the synthesis of mandel acetate derivatives, achieved through the electrochemical carboxylation of benzal diacetate. [] Mandel acetates themselves are important precursors in pharmaceutical synthesis. This electrochemical approach, utilizing benzal diacetate, provides a potentially more sustainable and efficient route compared to traditional synthetic methods. This example showcases how benzal diacetate's reactivity can be harnessed to access valuable building blocks for drug discovery and development.
Q3: Are there any limitations or challenges associated with using benzal diacetate in synthetic chemistry?
A3: While benzal diacetate offers significant advantages, it's important to consider potential limitations. One aspect is the need for specific reaction conditions, such as the solvent switch from THF to toluene, to achieve the desired sequential reactivity. [] Additionally, exploring the compatibility of benzal diacetate with a broader range of organometallic reagents and reaction conditions would further expand its synthetic utility.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B1266020.png)
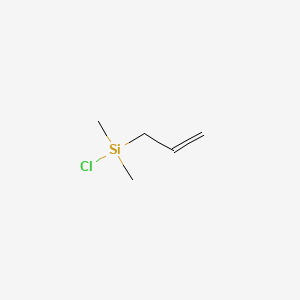
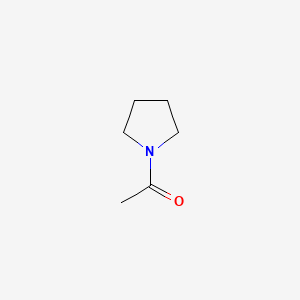
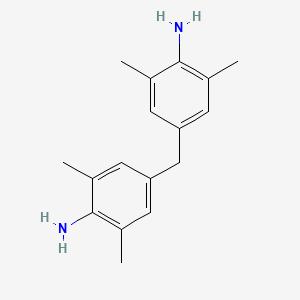

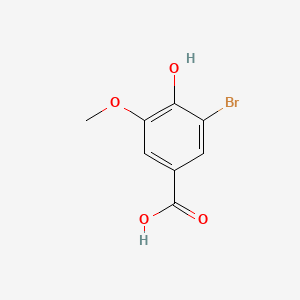
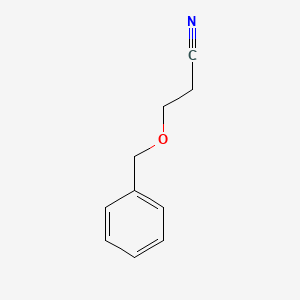
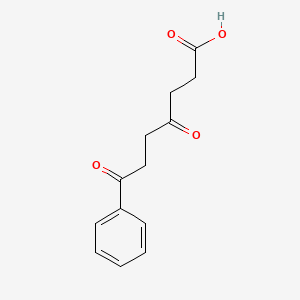
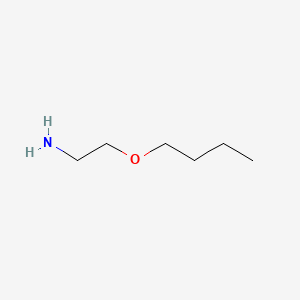
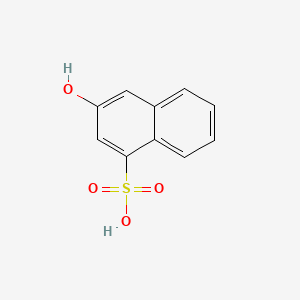


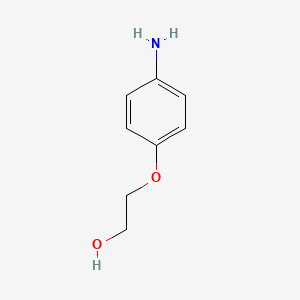
![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B1266041.png)
